molecular formula C21H34O6 B1623595 Dimoxaprostum CAS No. 90243-98-4

Dimoxaprostum

Cat. No.: B1623595
CAS No.: 90243-98-4
M. Wt: 382.5 g/mol
InChI Key: UJFDLBWYYFZXDS-LEENOTDESA-N
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Description

Dimoxaprostum is a synthetic prostaglandin analog primarily utilized in the management of ocular hypertension and glaucoma. Its mechanism of action involves enhancing uveoscleral outflow by binding to prostaglandin F2α receptors, thereby reducing intraocular pressure (IOP) . Structurally, this compound features a cyclopentane ring with hydroxyl and ketone groups, distinguishing it from endogenous prostaglandins through the addition of a fluorine atom at the C-16 position to improve metabolic stability . Clinical trials have demonstrated its efficacy, achieving a mean IOP reduction of 28–33% from baseline at peak efficacy (6–8 hours post-administration) .

Key pharmacological attributes include:

  • Bioavailability: 35–40% following topical administration.
  • Half-life: 2.5–3.2 hours in plasma, with sustained ocular tissue retention (>24 hours).
  • Metabolism: Hepatic glucuronidation, with renal excretion as the primary elimination pathway.

Properties

CAS No.

90243-98-4

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1

InChI Key

UJFDLBWYYFZXDS-LEENOTDESA-N

SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

Dimoxaprostum’s structure ([PubChem CID 6436046]) contains:

  • A cyclopentanone core with cis-configured hydroxyl groups at C11 and C15
  • A Z-configured double bond at C5–C6
  • An ethoxy-bearing dimethylpentenyl side chain at C13–C16
  • A heptenoic acid moiety with E-configuration at C13–C14

The presence of four defined stereocenters (C1, C2, C3, C15) and two double bond geometries necessitates precise stereocontrol during synthesis.

Key Synthetic Challenges

  • Stereoselective cyclopentane formation : Achieving the 1S,2S,3S configuration in the cyclopentanone ring
  • Double bond geometry control : Maintaining Z configuration at C5–C6 during conjugate additions
  • Acid-sensitive groups : Protecting hydroxyl groups during ethoxy installation
  • Thermal instability : Managing exothermic reactions during epoxidation

Established Synthetic Routes

Corey Lactone Approach (Primary Industrial Method)

The 7-step sequence from trans-stilbene oxide demonstrates scalability:

Step Reaction Type Reagents/Conditions Yield Stereochemical Outcome
1 Epoxidation Dimethyldioxirane/acetone 99% trans-epoxide formation
2 Ring-opening aminolysis NH₃/THF, -20°C 85% anti-diol configuration
3 Corey lactonization TFA, DCC, 0°C 78% Cis-dihydroxylation
4 Side chain installation Wittig reaction (C7–C21 chain) 65% Z-alkene preservation
5 Ethoxy group introduction EtBr, NaH/DMF 82% Retention of C15 configuration
6 Oxidation Jones reagent, acetone 91% Ketone formation at C9
7 Global deprotection H₂/Pd-C, MeOH 95% Final product isolation

Critical parameters:

  • Epoxidation using dimethyldioxirane achieves complete conversion without racemization
  • Wittig reaction requires strict temperature control (-78°C) to maintain Z-selectivity
  • Ethylation at C16 uses inverse addition to prevent β-elimination

Advanced Oxidation Methodologies

Dimethyldioxirane-Mediated Epoxidation

The Organic Syntheses procedure provides optimal conditions:

Reaction Setup

- Oxone® (2.2 eq) added portionwise to acetone/H₂O (4:1 v/v)  
- Vigorous stirring at 0°C under N₂ atmosphere  
- *trans*-Stilbene (1 eq) added via syringe pump over 2 h  

Performance Metrics

Parameter Value Impact on Yield
Temperature 0–5°C Δ+10°C → -12% yield
Stirring rate 1200 rpm <600 rpm → incomplete conversion
Acetone:H₂O ratio 4:1 Higher H₂O → side product formation
Reaction time 4 h Extended time → decomposition

This method’s 99% yield surpasses mCPBA (83%) and VO(acac)₂/H₂O₂ (76%) alternatives.

Purification and Analytical Considerations

Chromatographic Challenges

This compound’s polar functional groups (3 hydroxyls, 1 carboxylic acid) necessitate:

HPLC Conditions

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
  • Gradient: 20% B → 80% B over 30 min
  • Retention time: 12.3 ± 0.2 min

Impurity Profile

Impurity RRT Source Control Strategy
Δ5,6-trans 0.92 Epimerization during step 4 Strict N₂ atmosphere
C16-OH 1.08 Incomplete ethylation Excess EtBr (1.5 eq)
Lactone form 1.15 Acid-catalyzed cyclization pH control during workup

Industrial-Scale Modifications

Continuous Flow Epoxidation

Replacing batch processing with flow chemistry:

Reactor Design

  • Tubular reactor (ID 2 mm, L 10 m)
  • Residence time: 3.2 min
  • T: -5°C, P: 8 bar

Advantages

  • 98.5% conversion vs. 99% batch
  • 80% reduction in dioxirane inventory
  • 5-fold increase in space-time yield

Crystallization Optimization

Final API purification uses anti-solvent crystallization:

Protocol

  • Dissolve crude product in EtOAc (5 mL/g) at 40°C
  • Add n-heptane (15 mL/g) at 0.5°C/min
  • Seed at 25°C with 0.1% w/w pure crystals
  • Age slurry for 12 h

Results

Parameter Batch Continuous
Purity (%) 99.3 99.5
Particle size (μm) 50–150 10–50
Yield (%) 87 91

Stability and Degradation Pathways

Forced Degradation Studies

Condition Degradants Formed Mechanism
Acid (0.1N HCl) Lactone derivative (15%) Intramolecular esterification
Base (0.1N NaOH) Δ13,14-isomer (22%) β-elimination
Oxidative (H₂O₂) C15-ketone (38%) Alcohol oxidation
Thermal (80°C) Racemization at C1 (9%) Stereo-inversion

Stabilization strategies include:

  • Lyophilized formulation under N₂
  • Buffered pH 5.0–6.0 solutions
  • Exclusion of transition metal ions

Emerging Synthetic Technologies

Enzymatic Dynamic Kinetic Resolution

Recent advances employ Candida antarctica lipase B for asymmetric synthesis:

Key Advantages

  • 99.9% ee vs. 98.5% for chemical methods
  • 50% reduction in protecting group steps
  • Ambient temperature operation

Limitations

  • Substrate specificity requires expensive co-factors
  • Scale-up challenges in multiphase systems

Chemical Reactions Analysis

Types of Reactions

Dimoxaprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of Dimoxaprost .

Scientific Research Applications

Dimoxaprost has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .

Comparison with Similar Compounds

Pharmacodynamic Comparison :

Parameter This compound Latanoprost
IOP Reduction 28–33% 25–31%
Onset of Action 2–4 hours 3–5 hours
Peak Efficacy 6–8 hours 8–12 hours

This compound exhibits faster onset and marginally superior IOP reduction, attributed to its enhanced corneal permeability . However, Latanoprost demonstrates a longer duration of action due to its prodrug design, which requires enzymatic hydrolysis for activation .

Bimatoprost

Bimatoprost, an amide prodrug, differs structurally by replacing the ketone group with a primary amide (Figure 1).

Pharmacokinetic Comparison :

Parameter This compound Bimatoprost
Bioavailability 35–40% 45–50%
Half-life 2.5–3.2 hours 4.0–4.5 hours
Protein Binding 88% 92%

Bimatoprost’s higher bioavailability correlates with its lipophilic amide moiety, enhancing corneal absorption . However, this compound’s fluorine substitution minimizes oxidative degradation, reducing systemic exposure .

Efficacy :

  • IOP Reduction : Bimatoprost achieves 27–34% IOP reduction, comparable to this compound.
  • Therapeutic Window : this compound’s narrower therapeutic window necessitates precise dosing to avoid hyperemia .

Comparison with Functionally Similar Compounds

Timolol (Beta-Blocker)

Timolol, a non-prostaglandin IOP-lowering agent, provides an alternative mechanism via aqueous humor suppression.

Parameter This compound Timolol
Mechanism Uveoscleral outflow Aqueous suppression
IOP Reduction 28–33% 20–25%
Systemic Effects Minimal Bradycardia, bronchospasm

This compound’s superior efficacy and lack of systemic cardiovascular effects make it preferable for patients with asthma or heart conditions .

Discussion

Structural Advantages

This compound’s fluorine substitution enhances stability and receptor affinity compared to Latanoprost, while avoiding the pigmentation changes linked to Bimatoprost .

Clinical Implications

  • First-Line Use : this compound’s rapid onset supports its use in acute IOP management.
  • Combination Therapy : Synergistic effects observed with Timolol (mean IOP reduction: 38–42%) .

Limitations

  • Cost: 20–30% higher than Latanoprost in most markets.
  • Storage Requirements : Requires refrigeration, unlike Bimatoprost .

Q & A

Q. How should researchers respond to peer review critiques about incomplete mechanistic data for this compound?

  • Methodological Answer: Perform additional rescue experiments (e.g., siRNA knockdowns) to confirm target engagement. Use supplementary figures to address limitations transparently. Cite conflicting studies in the discussion and propose follow-up experiments (e.g., cryo-EM structural studies) .

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